molecular formula C16H22Cl2Zr B1581265 Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene CAS No. 58628-40-3

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene

Cat. No.: B1581265
CAS No.: 58628-40-3
M. Wt: 376.5 g/mol
InChI Key: WOVFZCZYLJWDNF-UHFFFAOYSA-L
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Description

Historical Development of Metallocene Chemistry

The discovery of ferrocene in 1951 revolutionized organometallic chemistry by introducing the concept of sandwich complexes. This breakthrough led to the exploration of zirconocene derivatives, with zirconocene dichloride (Cp₂ZrCl₂) emerging as a pivotal catalyst in olefin polymerization. The synthesis of substituted zirconocene dichlorides, such as dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, represents a logical progression in tailoring catalysts for enhanced selectivity and activity.

Classification of Zirconium Cyclopentadienyl Complexes

Zirconocene dichlorides are categorized based on cyclopentadienyl (Cp) ligand substitution:

Classification Substituents Key Features
Unsubstituted None Bent sandwich structure (Cp angle ~128°)
Heteroatom-bridged Si, B, P Fixed Cp angles (e.g., 51.2° in Me₂Si-Cp₂TiCl₂)
Alkyl-substituted Isopropyl, Methyl Steric modulation of Cp ring orientation

The target compound, This compound , belongs to the alkyl-substituted class, featuring bulky isopropyl groups at the 5-position of each Cp ligand.

Evolution of Structure-Function Understanding

The introduction of substituents like isopropyl alters electronic and steric environments:

  • Steric Effects : Bulky groups increase Cp ring angles, reducing metal accessibility.
  • Electronic Effects : Electron-donating substituents stabilize the metal center, influencing ligand substitution kinetics.
  • Catalytic Implications : Substituted zirconocenes exhibit enhanced comonomer incorporation (e.g., 1,5-hexadiene) and branched polymer architectures compared to unsubstituted analogs.

Significance in Organometallic Chemistry

This compound serves as a precursor for advanced catalytic systems:

  • Polymerization : Enables controlled synthesis of polyolefins with tailored tacticity and branching.
  • Cyclization Reactions : Participates in Negishi reagent formation for intramolecular C–C bond formation.
  • **

Properties

CAS No.

58628-40-3

Molecular Formula

C16H22Cl2Zr

Molecular Weight

376.5 g/mol

IUPAC Name

dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/2C8H11.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

WOVFZCZYLJWDNF-UHFFFAOYSA-L

SMILES

CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl

Canonical SMILES

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene involves the reaction of zirconium tetrachloride (ZrCl4) with 5-propan-2-ylcyclopenta-1,3-diene under inert atmosphere conditions to prevent hydrolysis and oxidation.

  • Starting Materials:

    • Zirconium tetrachloride (ZrCl4)
    • 5-propan-2-ylcyclopenta-1,3-diene (substituted cyclopentadiene ligand)
  • Reaction Medium:

    • Anhydrous solvents such as toluene or dichloromethane are commonly used to maintain anhydrous conditions.
  • Reducing Agents:

    • Lithium aluminum hydride (LiAlH4) is frequently employed to facilitate the reduction and coordination of the ligand to the zirconium center.
    • Alternative reducing agents like sodium borohydride (NaBH4) may also be used depending on the desired reaction kinetics and scale.
  • Atmosphere:

    • The reaction is conducted under nitrogen or argon atmosphere to avoid moisture and oxygen interference.
  • Temperature and Time:

    • The reaction mixture is typically heated moderately (e.g., 40–80 °C) to promote complex formation.
    • Reaction times vary from several hours to overnight, depending on scale and reagent reactivity.
  • Workup:

    • After completion, the product is isolated by filtration or extraction.
    • Purification may involve recrystallization or chromatography to remove unreacted starting materials and by-products.

Industrial Scale Preparation

In industrial applications, the synthesis is adapted for scalability and efficiency:

  • Continuous Flow Reactors:

    • Large-scale continuous flow systems allow precise control over reaction parameters, enhancing reproducibility and yield.
  • Optimized Reducing Agents:

    • More efficient or selective reducing agents may be employed to minimize side reactions and improve product purity.
  • Automation:

    • Automated feeding and monitoring systems ensure consistent quality and reduce human error.
  • Safety Measures:

    • Due to the sensitivity of reagents and products to air and moisture, industrial setups include rigorous inert atmosphere controls and solvent drying systems.

Reaction Mechanism Insights

The preparation involves coordination of the cyclopentadienyl ligand to the zirconium center, facilitated by reduction of zirconium tetrachloride:

  • The zirconium center initially coordinates with the cyclopentadienyl ring.
  • Reduction by LiAlH4 removes excess chloride ions and stabilizes the complex.
  • The propan-2-yl substituent on the cyclopentadienyl ring influences steric and electronic properties, affecting the coordination geometry and reactivity.

Data Table: Typical Preparation Parameters

Parameter Description/Value
Zirconium Source Zirconium tetrachloride (ZrCl4)
Ligand 5-propan-2-ylcyclopenta-1,3-diene
Reducing Agent Lithium aluminum hydride (LiAlH4)
Solvent Anhydrous toluene or dichloromethane
Atmosphere Nitrogen or argon (inert)
Temperature Range 40–80 °C
Reaction Time 6–24 hours
Purification Recrystallization or chromatography
Product Molecular Formula C10H14Cl2Zr
Molecular Weight ~376.5 g/mol

Research Findings and Notes

  • The presence of the isopropyl substituent on the cyclopentadienyl ring enhances the compound’s stability compared to unsubstituted analogs, which is beneficial for catalytic applications.
  • Sensitivity to moisture and air requires strict anhydrous and anaerobic conditions during synthesis and storage.
  • Variations in the reducing agent and solvent can influence the yield and purity; LiAlH4 remains the most effective for laboratory-scale synthesis.
  • Industrial methods focus on maximizing throughput while maintaining product integrity, often using continuous flow systems for better heat and mass transfer control.

Chemical Reactions Analysis

Types of Reactions

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.

    Reduction: Reduction reactions can further modify the zirconium center, leading to different oxidation states.

    Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds with different functional groups.

Scientific Research Applications

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, such as polymerization and hydrogenation.

    Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: In the industrial sector, it is used in the production of high-performance materials, such as specialty polymers and advanced composites.

Mechanism of Action

The mechanism of action of dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene involves its ability to coordinate with various ligands and participate in catalytic cycles. The zirconium center can undergo oxidation and reduction, facilitating the formation and breaking of chemical bonds. This property is particularly useful in catalytic processes, where the compound can lower the activation energy of reactions and increase reaction rates.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Key Substituents Physical State Applications Key References
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene ZrCl₂(C₃H₇C₅H₄)₂ Isopropyl, Cl⁻ Solid (inferred) Catalysis, materials science
Tris(isopropylcyclopentadienyl)praseodymium(III) (C₃H₇C₅H₄)₃Pr Isopropyl Solid Luminescent/magnetic materials
5-Butylcyclopenta-1,3-diene C₉H₁₄ Butyl Liquid Organic synthesis
α-Phellandrene C₁₀H₁₆ Methyl, isopropyl Liquid Fragrances, flavors
N,S-Substituted perhalo-2-nitrobutadienes Variable Halogens, nitro Solid Pharmaceuticals

Research Findings and Insights

  • Metal Center Influence : Zirconium(IV) complexes are often redox-active and used in polymerization catalysis, whereas praseodymium(III) complexes leverage f-orbitals for optical applications .
  • Biological vs. Industrial Focus : Unlike bioactive nitrobutadienes , the zirconium compound’s utility lies in industrial processes, reflecting a divide between medicinal and materials chemistry.

Biological Activity

Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, often referred to as ZrCp2Cl2, is an organometallic compound that has garnered attention for its unique structural properties and potential applications in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C₁₆H₂₂Cl₂Zr
Molecular Weight: 376.5 g/mol
Structural Characteristics: The compound features a central zirconium atom coordinated by two cyclopentadienyl ligands and two chlorine atoms. The presence of the propan-2-yl group influences both steric and electronic properties, enhancing its reactivity in chemical reactions.

This compound primarily acts through electrophilic attack on conjugated dienes during organic synthesis reactions. The compound's ability to facilitate transformations involving double bonds is crucial for its role as a catalyst in various chemical processes.

Biological Applications

  • Catalysis in Organic Synthesis:
    • Used extensively for polymerization and hydrogenation reactions.
    • Facilitates Diels-Alder reactions, which are essential for constructing complex organic molecules.
  • Pharmacological Potential:
    • Research is ongoing to explore its use in drug delivery systems.
    • Investigated as a potential therapeutic agent due to its unique reactivity and stability under various conditions.
  • Biochemical Pathways:
    • The compound interacts with biological molecules, potentially influencing metabolic pathways through its catalytic actions.

Case Study 1: Catalytic Activity

A study demonstrated that this compound effectively catalyzed the Diels-Alder reaction between various dienophiles and cyclopentadienes. The reaction conditions were optimized for temperature and solvent choice, resulting in high yields of the desired cycloadducts.

Case Study 2: Drug Delivery Systems

Research explored the compound's potential as a carrier for pharmaceutical agents. Results indicated that the compound could enhance the solubility and bioavailability of certain drugs when used in formulation processes.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other metallocenes:

Compound NameCatalytic ActivityPharmacological PotentialStability
This compoundHighOngoing researchModerate
FerroceneModerateEstablished usesHigh
CobaltoceneLowLimited applicationsLow

Q & A

Q. What are the optimal synthetic routes for dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., Schlenk lines or gloveboxes) to prevent hydrolysis or oxidation. For example, zirconocene dichloride derivatives are often synthesized by reacting ZrCl₄ with substituted cyclopentadienyl ligands like 5-propan-2-ylcyclopenta-1,3-diene. Key steps include:
  • Purification of ligands via distillation or recrystallization ().
  • Controlled stoichiometry to avoid side products (e.g., excess ligand to ensure full substitution) .
  • Post-synthesis purification using column chromatography or sublimation to isolate the target compound.
    Purity is validated via elemental analysis, NMR spectroscopy, and X-ray crystallography ().

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify ligand environments and confirm substitution patterns. For example, cyclopentadienyl proton signals in the δ 5–6 ppm range indicate η⁵-coordination .
  • Infrared (IR) Spectroscopy : Stretching frequencies for Zr–Cl bonds (~300–400 cm⁻¹) and cyclopentadienyl C–H bonds (~3100 cm⁻¹) provide bonding insights .
  • X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., Zr–Cl ~2.4 Å), and confirms ligand orientation (). Monoclinic or orthorhombic crystal systems are common for organometallic complexes .

Advanced Research Questions

Q. How does the steric and electronic nature of the 5-propan-2-yl substituent influence the compound's reactivity in catalysis?

  • Methodological Answer : The 5-propan-2-yl group introduces steric bulk, which can modulate catalytic activity by hindering substrate access or stabilizing transition states. To evaluate this:
  • Compare catalytic performance (e.g., turnover frequency, selectivity) with analogs like unsubstituted zirconocene dichloride (Cp₂ZrCl₂) .
  • Use density functional theory (DFT) to calculate electron density at the Zr center and steric maps (e.g., Tolman cone angles) .
    For example, bulkier substituents may reduce activity in polymerization but enhance selectivity in asymmetric catalysis ().

Q. What strategies resolve contradictions in reported catalytic activities of zirconocene dichloride derivatives?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions. A systematic approach includes:
  • Controlled Variable Analysis : Fix parameters like solvent (toluene vs. THF), temperature, and co-catalyst (e.g., MAO) while testing catalytic efficiency .
  • In Situ Characterization : Monitor reaction intermediates via UV-Vis or Raman spectroscopy to identify active species.
  • Cross-Study Comparisons : Replicate protocols from conflicting studies to isolate procedural differences (e.g., impurity levels in ligands) .

Q. How can computational methods model the compound's electronic structure to predict reaction pathways?

  • Methodological Answer :
  • Quantum Chemical Modeling : Use DFT (e.g., B3LYP functional) or Hartree-Fock methods to optimize geometry and calculate frontier orbitals (HOMO/LUMO). For example, the Zr center’s electrophilicity can be quantified via Mulliken charges .
  • Mechanistic Studies : Construct potential energy surfaces (PES) for reactions like olefin insertion or σ-bond metathesis. Compare biradical vs. concerted pathways ().
  • Software Tools : MOE or Gaussian for simulations; crystallographic data (e.g., CIF files) validate computational models .

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